4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
This compound serves as a versatile building block in synthetic chemistry for the development of various heterocyclic compounds. It is involved in protection and deprotection strategies for primary amines, highlighting its utility in synthetic transformations. The protection of primary amines using derivatives of this compound provides stability against harsh conditions, including strong bases and nucleophiles, demonstrating its applicability in complex synthetic pathways (Bruekelman, Leach, Meakins, & Tirel, 1984). Furthermore, its role in the facile synthesis of fluorinated purines and thiapurines indicates its contribution to the synthesis of biologically active molecules, showcasing its versatility in introducing functional groups that are of pharmaceutical interest (Iaroshenko, Volochnyuk, Yan, Vovk, Boiko, Rusanov, Groth, & Tolmachev, 2007).
Materials Science Applications
In materials science, derivatives of this compound have been explored for their potential in creating novel polymeric materials. Specifically, the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including derivatives similar to the target compound, enhances the thermal stability and biological activities of these polymers. This indicates its utility in developing new materials for medical applications (Aly, Aly, & El-Mohdy, 2015).
Biological Applications
While the explicit exploration of 4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine hydrochloride in biological systems was not directly identified in the available literature, related compounds have demonstrated significant biological activities. For instance, the synthesis of 4-amino-substituted pyrazolo[1,5-a][1,3,5]triazin-2-amines, which shares structural motifs with the target compound, has shown potential as CGRP receptor antagonists, indicating its relevance in pharmacological research (Lim, Dolzhenko, & Dolzhenko, 2014).
Safety and Hazards
Properties
IUPAC Name |
4-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3S.ClH/c1-9-6-13(14-8-23-15(20)21-14)10(2)22(9)12-5-3-4-11(7-12)16(17,18)19;/h3-8H,1-2H3,(H2,20,21);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEZCPOEBSZJLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C3=CSC(=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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